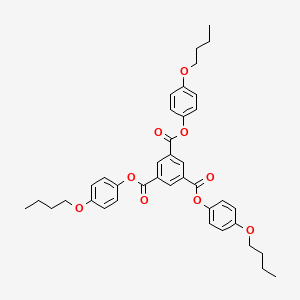
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by its unique structure, which includes three butoxyphenyl groups attached to a benzene ring substituted with three carboxylate groups at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Substitution Reactions: Replacement of functional groups within the molecule under specific conditions.
Common Reagents and Conditions:
Esterification: Thionyl chloride, DCC, and anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Esterification: this compound.
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 4-butoxyphenol.
Wissenschaftliche Forschungsanwendungen
Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials for gas storage and separation.
Industrial Chemistry: Employed as a curing agent in the production of high-performance coatings and resins.
Biological Research: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate largely depends on its application:
Vergleich Mit ähnlichen Verbindungen
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC): Used as a curing agent for polyester powder coatings.
1,3,5-Tris(4-carboxyphenyl)benzene: Utilized in the synthesis of MOFs for gas storage and separation.
Uniqueness: Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to its butoxyphenyl groups, which provide distinct physical and chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds .
Eigenschaften
CAS-Nummer |
915289-19-9 |
|---|---|
Molekularformel |
C39H42O9 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |
InChI-Schlüssel |
PMFCVKXWGCJIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
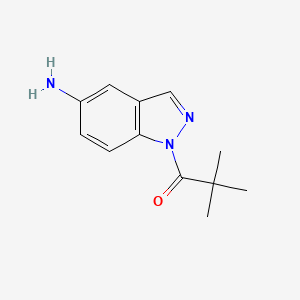
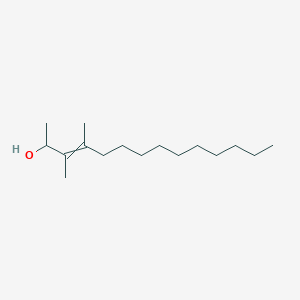
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
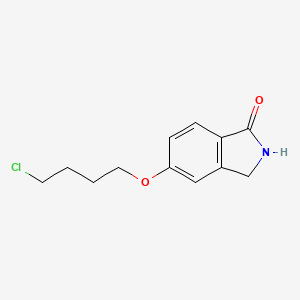
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12620714.png)

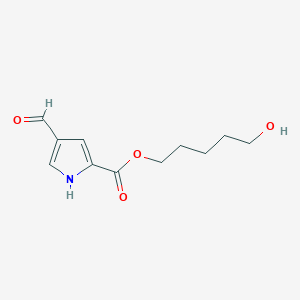
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
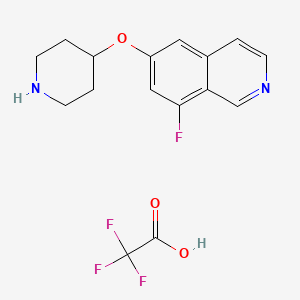
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
